molecular formula C22H28N2O4 B1210816 Corynoxine B

Corynoxine B

Cat. No.: B1210816
M. Wt: 384.5 g/mol
InChI Key: DAXYUDFNWXHGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Corynoxine B is a natural oxindole alkaloid isolated from the Chinese herbal medicine Uncaria rhynchophylla. It has gained significant attention due to its potential therapeutic effects, particularly in neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases. This compound is known for its ability to induce autophagy, a cellular process that degrades and recycles cellular components, which is crucial for maintaining neuronal health .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Corynoxine B involves several steps, starting from the extraction of the compound from Uncaria rhynchophylla. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The plant material is harvested and processed in bulk, followed by solvent extraction and chromatographic purification. Advances in biotechnological methods, such as the use of engineered microorganisms, are also being explored to enhance the yield and efficiency of this compound production .

Chemical Reactions Analysis

Types of Reactions

Corynoxine B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .

Major Products

The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often evaluated for their biological activities to identify potential therapeutic agents .

Scientific Research Applications

Corynoxine B has a wide range of scientific research applications, including:

Mechanism of Action

Corynoxine B exerts its effects primarily through the induction of autophagy. It activates the PIK3C3 complex, promoting the production of phosphatidylinositol 3-phosphate (PI3P), which is essential for the formation of autophagosomes. This compound also inhibits the AKT/mTOR signaling pathway, leading to the activation of transcription factors TFEB and TFE3, which regulate autophagy and lysosomal biogenesis .

Comparison with Similar Compounds

Corynoxine B is compared with other similar compounds, such as:

    Corynoxine: Another oxindole alkaloid with similar autophagy-inducing properties.

    Corynoxeine: A related compound with distinct biological activities.

    Isorhynchophylline: An alkaloid with neuroprotective effects.

    Isocorynoxeine: A compound with potential therapeutic effects in neurodegenerative diseases.

    Rhynchophylline: An alkaloid with various pharmacological properties.

This compound is unique due to its potent autophagy-inducing effects and its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurodegenerative diseases .

Properties

IUPAC Name

methyl 2-(6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl)-3-methoxyprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXYUDFNWXHGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871548
Record name Methyl 17-methoxy-2-oxocorynox-16-en-16-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76-66-4
Record name 76-66-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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